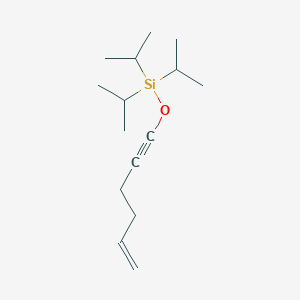
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane core bonded to three isopropyl groups and a 5-hexen-1-ynyloxy group. This compound is notable for its unique structural features, which make it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- typically involves the reaction of a silane precursor with 5-hexen-1-yne under controlled conditions. The reaction is often catalyzed by transition metals to facilitate the formation of the desired product. The process requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to yield simpler silane derivatives.
Substitution: The 5-hexen-1-ynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Aplicaciones Científicas De Investigación
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism by which Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- exerts its effects involves the interaction of its functional groups with various molecular targets. The 5-hexen-1-ynyloxy group can participate in cycloaddition reactions, while the isopropyl groups provide steric hindrance that influences the compound’s reactivity. These interactions are crucial for its role in catalysis and material synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use in radical reactions and as a reducing agent.
Phenylsilane: Utilized in hydrosilylation reactions and as a precursor for silicon-based materials.
Uniqueness
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is unique due to its combination of a 5-hexen-1-ynyloxy group with three isopropyl groups. This structure imparts distinct reactivity and stability, making it suitable for specialized applications that other silanes may not fulfill .
Propiedades
Número CAS |
765906-78-3 |
|---|---|
Fórmula molecular |
C15H28OSi |
Peso molecular |
252.47 g/mol |
Nombre IUPAC |
hex-5-en-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H28OSi/c1-8-9-10-11-12-16-17(13(2)3,14(4)5)15(6)7/h8,13-15H,1,9-10H2,2-7H3 |
Clave InChI |
VNTNZIXKJMGNGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
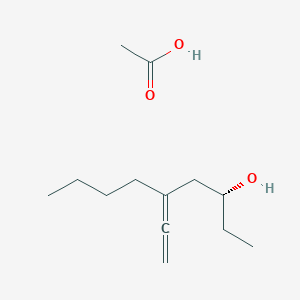
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
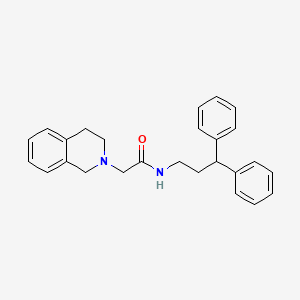
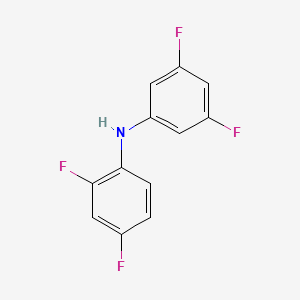
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
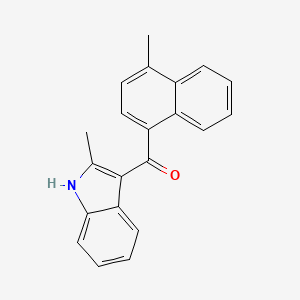
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
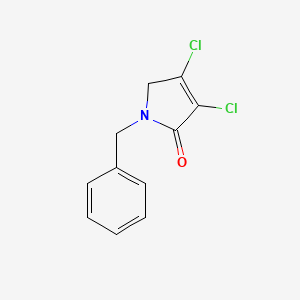

![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
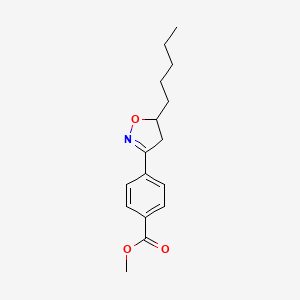
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
